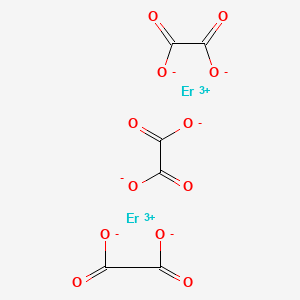
Trioxalate d'erbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dierbium trioxalate is a coordination compound with the molecular formula C6Er2O12. It consists of erbium ions coordinated with oxalate ligands. This compound is part of the broader family of metal oxalates, which are known for their diverse applications in various fields, including materials science and catalysis .
Applications De Recherche Scientifique
Dierbium trioxalate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other erbium compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including catalysts and electronic components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dierbium trioxalate can be synthesized through the reaction of erbium salts with oxalic acid. A common method involves dissolving erbium nitrate or erbium chloride in water, followed by the addition of oxalic acid. The reaction typically occurs at room temperature, resulting in the precipitation of dierbium trioxalate as a solid. The precipitate is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of dierbium trioxalate follows similar principles but is optimized for larger quantities. The process involves controlled precipitation, filtration, and drying steps to ensure high purity and yield. The use of automated systems and continuous processing techniques can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Dierbium trioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of erbium oxides.
Reduction: Reduction reactions can convert dierbium trioxalate into lower oxidation state compounds.
Substitution: Ligand substitution reactions can occur, where oxalate ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using chelating agents or other ligands in solution
Major Products Formed
Oxidation: Erbium oxides (e.g., Er2O3).
Reduction: Lower oxidation state erbium compounds.
Substitution: New coordination compounds with different ligands
Mécanisme D'action
The mechanism of action of dierbium trioxalate involves its interaction with molecular targets through coordination chemistry. The oxalate ligands facilitate the binding of the compound to various substrates, enabling catalytic and other chemical processes. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diterbium trioxalate: Similar in structure but with terbium instead of erbium.
Tris-oxalates: Compounds with three oxalate ligands coordinated to a metal center.
Other metal oxalates: Including those of calcium, magnesium, and iron, which have different properties and applications .
Uniqueness
Dierbium trioxalate is unique due to the specific properties imparted by the erbium ions, such as their electronic configuration and reactivity. This uniqueness makes it valuable for specialized applications in materials science and catalysis .
Propriétés
Numéro CAS |
30618-31-6 |
|---|---|
Formule moléculaire |
C6H26Er2O22 |
Poids moléculaire |
784.78 g/mol |
Nom IUPAC |
erbium;oxalic acid;decahydrate |
InChI |
InChI=1S/3C2H2O4.2Er.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2 |
Clé InChI |
CYHKKMLSGVLNPD-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Er+3].[Er+3] |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Er].[Er] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


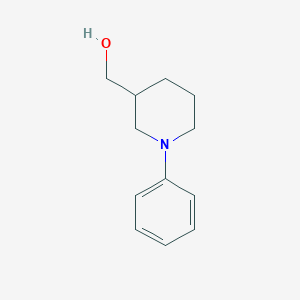
![4-Oxa-7-azaspiro[2.5]octane](/img/structure/B1603978.png)
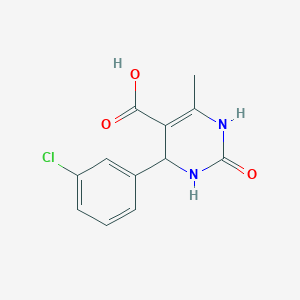


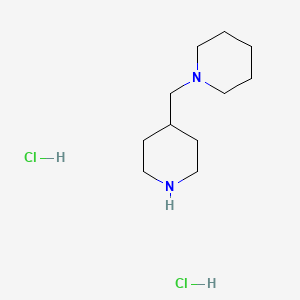

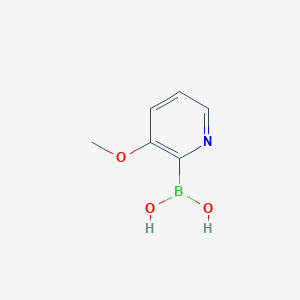


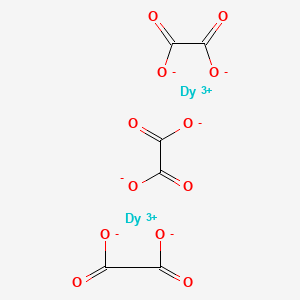
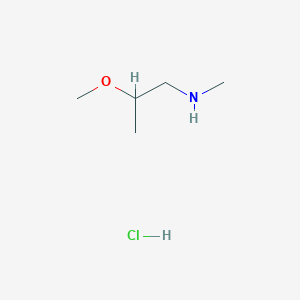
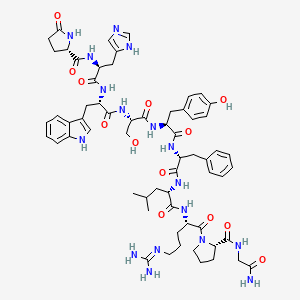
![[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel](/img/structure/B1603998.png)
